molecular formula C21H21ClF3N5OS B12143000 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(tr ifluoromethyl)phenyl]acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(tr ifluoromethyl)phenyl]acetamide

Cat. No.: B12143000
M. Wt: 483.9 g/mol
InChI Key: IMCPPEFUQBPUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a tert-butyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl and trifluoromethyl groups via substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of simpler derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triazole ring, tert-butyl group, and trifluoromethyl group in 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide makes it unique compared to these simpler compounds

Properties

Molecular Formula

C21H21ClF3N5OS

Molecular Weight

483.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H21ClF3N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-28-29-19(30(18)26)32-11-17(31)27-14-8-9-16(22)15(10-14)21(23,24)25/h4-10H,11,26H2,1-3H3,(H,27,31)

InChI Key

IMCPPEFUQBPUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.